molecular formula C11H8O2 B015433 6-Methyl-1,4-naphthoquinone CAS No. 605-93-6

6-Methyl-1,4-naphthoquinone

Cat. No. B015433
Key on ui cas rn: 605-93-6
M. Wt: 172.18 g/mol
InChI Key: OPKFWRVRCVCMJH-UHFFFAOYSA-N
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Patent
US06162799

Procedure details

A solution of 1,4-benzoquinone (13.9 g, 128 mmol) and isoprene (13.1 ml, 131 mmol) was stirred in glacial acetic acid (44 ml) for 68 hours at room temperature. The mixture was diluted with water (44 ml) and refluxed for 11/2 hours. The mixture was cooled to room temperature and acetic acid (84 ml) and chromic acid [chromium trioxide (29.4 g) in water (30 ml)] was added sequentially, before refluxing for a further 11/2 hours. After cooling, the mixture was diluted with water (200 ml) and extracted with ether (3×50 ml). The combined ether fractions were washed with dilute sodium hydroxide solution (2M; 2×50 ml), water (2×50 ml), saturated sodium chloride solution (50 ml) and dried over magnesium sulphate. Filtration and evaporation of solvent under reduced pressure, and repeated recrystallisation from petroleum ether yielded the title compound (7 g).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
13.1 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
84 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH:6]=[CH:5][C:4](=[O:7])[CH:3]=[CH:2]1.[CH2:9]=[CH:10][C:11](=[CH2:13])[CH3:12].[Cr](O)(O)(=O)=O>C(O)(=O)C.O>[CH3:13][C:11]1[CH:10]=[CH:9][C:3]2[C:4]([CH:5]=[CH:6][C:1](=[O:8])[C:2]=2[CH:12]=1)=[O:7]

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
13.1 mL
Type
reactant
Smiles
C=CC(C)=C
Name
Quantity
44 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
44 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
[Cr](=O)(=O)(O)O
Name
Quantity
84 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 11/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
before refluxing for a further 11/2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 ml)
WASH
Type
WASH
Details
The combined ether fractions were washed with dilute sodium hydroxide solution (2M; 2×50 ml), water (2×50 ml), saturated sodium chloride solution (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallisation from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(C=C1)C(=O)C=CC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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